2-{[4-(Dimethylamino)phenyl]methyl}cyclopentan-1-one
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Overview
Description
2-{[4-(Dimethylamino)phenyl]methyl}cyclopentan-1-one is an organic compound with the molecular formula C14H19NO It is characterized by a cyclopentanone ring substituted with a dimethylaminophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Dimethylamino)phenyl]methyl}cyclopentan-1-one typically involves the reaction of 4-(dimethylamino)benzyl chloride with cyclopentanone in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:
[ \text{4-(Dimethylamino)benzyl chloride} + \text{Cyclopentanone} \xrightarrow{\text{Base, Reflux}} \text{this compound} ]
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(Dimethylamino)phenyl]methyl}cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can react with the dimethylamino group under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-{[4-(Dimethylamino)phenyl]methyl}cyclopentan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{[4-(Dimethylamino)phenyl]methyl}cyclopentan-1-one involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(Dimethylamino)phenyl]methyl}cyclohexan-1-one
- 2-{[4-(Dimethylamino)phenyl]methyl}cycloheptan-1-one
- 2-{[4-(Dimethylamino)phenyl]methyl}cyclooctan-1-one
Uniqueness
2-{[4-(Dimethylamino)phenyl]methyl}cyclopentan-1-one is unique due to its specific ring size and substitution pattern, which confer distinct chemical and physical properties. Its cyclopentanone ring provides a rigid framework, while the dimethylamino group enhances its reactivity and potential biological activity.
Properties
CAS No. |
852835-34-8 |
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Molecular Formula |
C14H19NO |
Molecular Weight |
217.31 g/mol |
IUPAC Name |
2-[[4-(dimethylamino)phenyl]methyl]cyclopentan-1-one |
InChI |
InChI=1S/C14H19NO/c1-15(2)13-8-6-11(7-9-13)10-12-4-3-5-14(12)16/h6-9,12H,3-5,10H2,1-2H3 |
InChI Key |
SZJBIVWXCHSENR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CC2CCCC2=O |
Origin of Product |
United States |
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